molecular formula C6H10Cl2N2 B13740055 (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane

(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B13740055
M. Wt: 181.06 g/mol
InChI Key: JEJWKUKBGZUKQK-WDSKDSINSA-N
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Description

(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[222]octane is a bicyclic organic compound that features two chlorine atoms and a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex bicyclic or polycyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in the investigation of biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2,3-Dibromo-1,4-diazabicyclo[2.2.2]octane
  • (2S,3S)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane
  • (2S,3S)-2,3-Diiodo-1,4-diazabicyclo[2.2.2]octane

Uniqueness

(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. Compared to its bromine, fluorine, or iodine analogs, the dichloro compound exhibits different reactivity and stability, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C6H10Cl2N2

Molecular Weight

181.06 g/mol

IUPAC Name

(2R,3R)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H10Cl2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2/t5-,6-/m0/s1

InChI Key

JEJWKUKBGZUKQK-WDSKDSINSA-N

Isomeric SMILES

C1CN2CCN1[C@@H]([C@H]2Cl)Cl

Canonical SMILES

C1CN2CCN1C(C2Cl)Cl

Origin of Product

United States

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